2,2-Difluoroethyl ethyl carbonate

Description

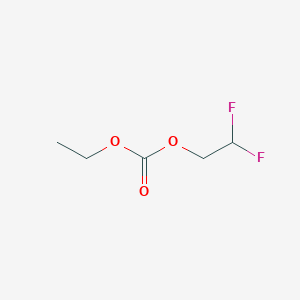

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVCMUWGHFXASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258395 | |

| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916678-14-3 | |

| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916678-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 2,2 Difluoroethyl Ethyl Carbonate

Established Synthetic Routes to 2,2-Difluoroethyl Ethyl Carbonate

The synthesis of this compound, while not extensively documented in dedicated literature, can be achieved through established organic chemistry reactions. The primary approaches involve the reaction of 2,2-difluoroethanol (B47519) with a suitable ethyl carbonate precursor.

Precursor Selection and Stoichiometry in DFDEC Synthesis

The principal precursors for the synthesis of DFDEC are 2,2-difluoroethanol and a reagent that can provide the ethyl carbonate moiety. Two main strategies are plausible:

Reaction with Ethyl Chloroformate: This is a common method for forming carbonates. 2,2-difluoroethanol can react with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The stoichiometry is typically a 1:1 molar ratio of the alcohol to the chloroformate, with a slight excess of the base.

Transesterification: This method involves the reaction of 2,2-difluoroethanol with a dialkyl carbonate, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC). This is an equilibrium-driven reaction where a lower boiling point alcohol (methanol or ethanol) is removed to drive the reaction towards the formation of DFDEC. An excess of the starting carbonate or the removal of the alcohol byproduct is crucial for achieving high yields.

The synthesis of the key precursor, 2,2-difluoroethanol, can be accomplished through processes such as the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic or acetic acid, followed by transesterification. google.comgoogle.com

Table 1: Key Precursors for DFDEC Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

| 2,2-Difluoroethanol | C₂H₄F₂O | Provides the 2,2-difluoroethyl group |

| Ethyl Chloroformate | C₃H₅ClO₂ | Provides the ethyl carbonate group |

| Diethyl Carbonate | C₅H₁₀O₃ | Provides the ethyl carbonate group (transesterification) |

| Pyridine (B92270) | C₅H₅N | Base catalyst and acid scavenger |

This table is generated based on established chemical principles for carbonate synthesis.

Catalytic Systems and Reaction Conditions for DFDEC Formation

The choice of catalyst and reaction conditions is critical for the efficient synthesis of DFDEC.

For the reaction involving ethyl chloroformate , a tertiary amine base like pyridine or triethylamine (B128534) is commonly used. The reaction is typically carried out in an aprotic solvent at temperatures ranging from 0 °C to room temperature to control the exothermic reaction.

For transesterification reactions , various catalysts can be employed. These include:

Homogeneous catalysts: Alkali metal hydroxides or alkoxides (e.g., sodium methoxide) are effective but can be difficult to separate from the product. gychbjb.com

Heterogeneous catalysts: Supported catalysts, such as those based on alumina (B75360) or zeolites, offer easier separation and potential for recycling. For instance, Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) has been shown to be effective in the transesterification of dimethyl carbonate. researchgate.net

Reaction temperatures for transesterification are typically elevated, often near the boiling point of the reaction mixture, to facilitate the removal of the alcohol byproduct. gychbjb.com

Table 2: Exemplary Reaction Conditions for Carbonate Synthesis (Analogous Systems)

| Reaction Type | Catalyst | Solvent | Temperature (°C) |

| Chloroformate Reaction | Pyridine | Dichloromethane | 0 - 25 |

| Transesterification | Sodium Methoxide | None (neat) | 78 |

| Transesterification | KATriz/Al₂O₃ | None (neat) | 80 |

This data is based on the synthesis of similar organic carbonates and serves as a guide for the synthesis of DFDEC.

Advanced Purification Protocols for High-Purity DFDEC

Achieving high purity of DFDEC is essential for its application in sensitive areas like electrolyte formulations. The purification process typically involves several steps to remove unreacted precursors, catalysts, and byproducts.

Common purification techniques for fluorinated organic compounds include:

Washing: The crude product can be washed with water to remove water-soluble impurities like salts and some catalysts. For products from chloroformate reactions, a dilute acid wash can be used to remove the amine base, followed by a wash with a base like sodium bicarbonate to neutralize any remaining acid.

Distillation: Vacuum distillation is a key step for purifying thermally sensitive compounds like carbonates. google.com It allows for separation based on boiling points at lower temperatures, preventing decomposition.

Crystallization: For achieving very high purity, fractional crystallization at low temperatures can be employed. This technique is particularly effective for removing isomers and other closely boiling impurities. google.com

Adsorbent Treatment: Passing the distilled product through a bed of adsorbents like activated carbon or silica (B1680970) gel can remove trace impurities and color. researchgate.net

Scalability of DFDEC Production for Research and Development Applications

The transition from laboratory-scale synthesis to larger-scale production for research and development requires careful consideration of the process scalability and efficiency.

Investigation of Continuous Flow Reactors for DFDEC Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of specialty chemicals like DFDEC. These benefits include improved safety, better heat and mass transfer, and the potential for higher throughput and automation.

Different types of continuous flow reactors could be suitable for DFDEC synthesis:

Packed Bed Reactors: These reactors, filled with a solid catalyst, are well-suited for heterogeneous catalytic reactions like transesterification. This setup simplifies catalyst separation and allows for long-term, continuous operation. wordpress.com

Microchannel Reactors: For highly exothermic reactions, microchannel reactors provide excellent temperature control due to their high surface-area-to-volume ratio. This is particularly relevant for reactions involving highly reactive reagents like chloroformates. bohrium.com

The use of continuous flow systems has been demonstrated for the synthesis of various organic carbonates, suggesting its applicability to DFDEC production. researchgate.netresearchgate.netrsc.org

Process Optimization Strategies for Industrial Relevance of DFDEC

To make the production of DFDEC industrially viable, process optimization is crucial. Key parameters to optimize include:

Reaction Parameters: Temperature, pressure, residence time, and stoichiometry of reactants need to be fine-tuned to maximize yield and selectivity while minimizing energy consumption. nih.gov

Catalyst Performance: The catalyst's activity, stability, and reusability are critical for a cost-effective process. For continuous flow systems, minimizing catalyst leaching and deactivation is a primary concern. mdpi.com

Downstream Processing: The purification process must be efficient and scalable. Integrating purification steps into a continuous process can significantly reduce production costs and time.

Solvent and Reagent Selection: Choosing environmentally benign and recyclable solvents and reagents is increasingly important for sustainable chemical manufacturing.

Response surface methodology (RSM) is a statistical tool that can be effectively used to study the interactions between different process variables and to identify the optimal operating conditions for the synthesis of carbonates. nih.gov

Fundamental Chemical Reactions and Transformation Pathways of DFDEC

The chemical behavior of this compound (DFDEC) is dictated by the functional groups present in its structure: a carbonate ester linkage and fluorinated alkyl groups. These features make it susceptible to specific chemical transformations, primarily hydrolysis and transesterification, which are fundamental reactions for this class of compounds.

Hydrolytic Stability and Hydrolysis Product Identification of DFDEC

The stability of this compound in the presence of water is a critical chemical characteristic. Like other acyclic organic carbonates, DFDEC is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds. This process can be accelerated by the presence of acid or base catalysts.

The hydrolysis of DFDEC results in the decomposition of the carbonate molecule into its constituent alcohols and carbonic acid. Carbonic acid is inherently unstable and readily decomposes into carbon dioxide and water. Therefore, the ultimate products of complete hydrolysis are 2,2-difluoroethanol, ethanol, and carbon dioxide. The presence of the electron-withdrawing fluorine atoms on the ethyl group can influence the rate of hydrolysis compared to non-fluorinated analogues. While specific kinetic data for the hydrolysis of DFDEC is not extensively documented in publicly available literature, the expected transformation pathway is well-established based on the fundamental principles of organic chemistry.

Table 1: Stoichiometry of DFDEC Hydrolysis

| Reactants | Catalyst | Products |

| This compound | H⁺ or OH⁻ | 2,2-Difluoroethanol |

| Water | Ethanol | |

| Carbon dioxide |

This reaction is significant in contexts where DFDEC might be exposed to moisture, as the generation of alcohol and gaseous byproducts can alter the properties of a system, such as an electrolyte solution.

Transesterification Reactions Involving this compound

Transesterification is a key transformation pathway for carbonate esters, involving the exchange of an alkoxy group from an alcohol with one of the alkoxy groups of the carbonate. This reaction allows for the synthesis of new, unsymmetrical or symmetrical carbonates from a parent carbonate. This compound can undergo transesterification when reacted with another alcohol, typically in the presence of an acid, base, or organometallic catalyst.

The reaction is an equilibrium process. To drive the reaction toward the desired product, a large excess of the reactant alcohol is often used, or one of the products is removed from the reaction mixture as it forms. For example, reacting DFDEC with an excess of methanol (B129727) (CH₃OH) would lead to the formation of 2,2-difluoroethyl methyl carbonate and ethanol. youtube.comyoutube.com

Catalysts are crucial for achieving practical reaction rates. Common catalysts for transesterification include:

Basic Catalysts : Alkali metal hydroxides (e.g., KOH), alkoxides (e.g., sodium methoxide), and basic oxides. nih.gov The mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbonate. youtube.com

Acidic Catalysts : Lewis acids such as those based on tin, titanium, or lead have been shown to be effective for transesterification of similar carbonates. mdpi.com

Fluoride-Ion Catalysts : Tetra-n-butylammonium fluoride (B91410) (TBAF) has been identified as an efficient catalyst for the transesterification of functionalized carbonates under mild conditions. acs.orgnih.gov

A representative transesterification reaction involving DFDEC is detailed below.

Table 2: Representative Transesterification of DFDEC with Methanol

| Reactant 1 | Reactant 2 | Catalyst Examples | Primary Products |

| This compound | Methanol | Sodium Methoxide (NaOMe) | 2,2-Difluoroethyl methyl carbonate |

| Potassium Hydroxide (KOH) | Ethanol | ||

| Tetra-n-butylammonium fluoride (TBAF) | |||

| Lead (II) Acetate (B1210297) (Pb(OAc)₂) |

This reactivity allows for the modification of the carbonate structure, enabling the synthesis of a variety of fluorinated and non-fluorinated carbonate esters for diverse chemical applications.

Electrochemical Performance and Interfacial Phenomena of 2,2 Difluoroethyl Ethyl Carbonate Based Electrolytes

Electrochemical Stability Window and Oxidation Characteristics of DFDEC

The electrochemical stability window of an electrolyte is a critical parameter that dictates the operational voltage range of a battery. A wider window allows for the use of high-voltage cathode materials, thereby increasing the energy density.

Anodic Stability Assessment of DFDEC in Lithium-Ion Electrolytes

DFDEC exhibits high stability, particularly when used in batteries with high-voltage cathodes. google.com Electrolyte solutions containing at least 10% by weight of DFDEC have been shown to be highly stable in batteries where the cathode material has a high operating potential, such as 4.5V or more relative to Li/Li+. google.com This enhanced stability contributes to excellent cycling stability in such high-voltage systems. google.com The inherent stability of fluorinated carbonates like DFDEC is crucial for preventing electrolyte decomposition at the cathode surface, a common issue with conventional carbonate electrolytes at high voltages. researchgate.net

Influence of Molecular Structure on the Electrochemical Oxidation Potential of DFDEC

The molecular structure of an electrolyte solvent significantly influences its electrochemical oxidation potential. For organic carbonates, the presence and position of electron-withdrawing groups, such as fluorine atoms, play a pivotal role. The high oxidation stability of DFDEC can be attributed to the presence of two fluorine atoms on the ethyl group. These fluorine atoms have a strong electron-withdrawing effect, which lowers the highest occupied molecular orbital (HOMO) energy level of the molecule. A lower HOMO level makes the molecule more resistant to oxidation, as it requires more energy to remove an electron. This principle is a key factor in the design of high-voltage electrolytes. nih.gov The energy gap between the lowest unoccupied molecular orbital (LUMO) and HOMO (ELUMO - EHOMO) is a primary descriptor for the chemical stability of a molecule and its reaction rate constant. nih.gov

Formation and Evolution of Electrode-Electrolyte Interphases with DFDEC

The formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode is paramount for the long-term performance and safety of lithium-ion batteries. nih.govnih.govresearchgate.net These layers, formed from the decomposition products of the electrolyte, passivate the electrode surfaces and prevent continuous electrolyte degradation. nih.gov

Mechanisms of Solid Electrolyte Interphase (SEI) Formation on Anodes by DFDEC Decomposition Products

The formation of the SEI is a complex process involving multiple reaction pathways. The initial reduction of the electrolyte can generate radical intermediates, which then undergo further reactions, including polymerization and disproportionation, to form the final SEI components. confex.comresearchgate.net

Characterization of DFDEC-Derived SEI Layer Composition and Morphology

The composition and morphology of the SEI are crucial for its functionality. A well-formed SEI should be thin, uniform, and ionically conductive while being electronically insulating. rsc.org The SEI derived from DFDEC-containing electrolytes is expected to be rich in inorganic species, particularly LiF. nih.govresearchgate.net This LiF-rich nature contributes to a more stable and protective SEI layer.

The morphology of the SEI is often described as a mosaic or layered structure, with inorganic components typically located closer to the electrode surface and organic components situated towards the electrolyte. nih.govrsc.org The porosity of the SEI is another important characteristic, as it affects the transport of lithium ions. rsc.org The use of advanced characterization techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) is essential for analyzing the composition and morphology of the SEI. researchgate.netresearchgate.net

| SEI Component | Chemical Formula | Function |

|---|---|---|

| Lithium Fluoride (B91410) | LiF | Provides electronic insulation and ionic conductivity. nih.govresearchgate.net |

| Lithium Carbonate | Li₂CO₃ | A common inorganic component of the SEI. nih.govresearchgate.net |

| Lithium Alkyl Carbonates | ROCO₂Li | Organic components formed from carbonate decomposition. rsc.org |

| Polymeric Species | (CH₂OCO₂Li)₂ | Contribute to the organic matrix of the SEI. nih.gov |

Cathode Electrolyte Interphase (CEI) Development in DFDEC-Containing Systems

Similar to the SEI on the anode, a protective film known as the cathode electrolyte interphase (CEI) forms on the cathode surface. osti.govpnnl.govresearchgate.net The CEI is formed by the oxidative decomposition of the electrolyte at high potentials. rsc.org A stable CEI is crucial for preventing the continuous oxidation of the electrolyte, the dissolution of transition metals from the cathode, and structural degradation of the cathode material, especially in high-voltage systems. researchgate.netresearchgate.net

In electrolytes containing DFDEC, its high oxidation stability helps in forming a more stable and effective CEI. The decomposition products of DFDEC can contribute to a CEI rich in inorganic fluorinated species, which can effectively passivate the cathode surface. osti.gov The formation of a robust CEI is essential for achieving long-term cycling stability and high capacity retention in high-energy-density lithium-ion batteries. nih.gov The development of a stable CEI is a key strategy for improving the safety and performance of batteries, particularly those with aggressive cathode chemistries. researchgate.netresearchgate.net

Ionic Transport Properties and Solvation Structures in DFDEC Electrolytes

Analysis of Lithium-Ion Solvation Environments in the Presence of DFDEC

The solvation shell of a lithium ion (Li⁺), which consists of the surrounding solvent molecules and anions, is a determining factor in electrolyte performance. In conventional carbonate electrolytes, Li⁺ is typically coordinated by the carbonyl oxygen atoms of the solvent molecules, forming a stable solvation sheath. nih.govrsc.org The introduction of fluorinated carbonates like DFDEC alters this environment.

The strong electron-withdrawing effect of the fluorine atoms on the ethyl group in DFDEC reduces the electron density around the carbonyl oxygen. This weakening of the Lewis basicity of the oxygen atom leads to a lower binding energy between the DFDEC molecule and the Li⁺ ion. nih.gov Consequently, DFDEC is less likely to participate directly in the primary Li⁺ solvation shell compared to its non-fluorinated counterparts like ethylene (B1197577) carbonate (EC) or ethyl methyl carbonate (EMC). nih.govnih.gov This can lead to a solvation structure that is preferentially enriched with other, more strongly coordinating species in the electrolyte, such as cyclic carbonates or salt anions. nih.gov This modified solvation environment, with a less strongly bound solvent shell, is believed to facilitate the desolvation process of Li⁺ ions at the electrode surface, a crucial step for rapid intercalation kinetics.

Correlation Between DFDEC Fluorination and Ionic Conductivity in Electrolyte Systems

The ionic conductivity of this DFDEC-containing electrolyte, while lower than the conventional 1 M LiPF₆ in EC:EMC electrolyte, remains within a functional range for battery operation across various temperatures. researchgate.net The fluorination contributes to higher oxidative stability and non-flammability, which can be a worthwhile trade-off for a modest decrease in ionic transport rates. The temperature-dependent conductivity follows the expected trend, increasing with temperature as ion mobility is enhanced. researchgate.net

| Temperature (°C) | Ionic Conductivity (mS/cm) - Commercial Electrolyte (1 M LiPF₆/EC:EMC) | Ionic Conductivity (mS/cm) - Nonflammable Electrolyte (1 M LiPF₆/PC:FEMC:DFDEC) |

|---|

This table presents data estimated from graphical representations in scientific literature and is intended for illustrative purposes. researchgate.net

Cycling Performance and Rate Capability in Lithium-Ion Battery Chemistries

The ultimate validation of an electrolyte component lies in its ability to support stable, long-term cycling and accommodate high-power demands in full-cell configurations. DFDEC has been investigated for its role in enhancing the performance of high-voltage cathode materials.

Sustained Cycling Stability in High-Voltage Cathode Systems Utilizing DFDEC

A primary advantage of incorporating fluorinated carbonates like DFDEC is the enhanced stability at high operating voltages. anl.gov Conventional carbonate electrolytes tend to decompose oxidatively on the cathode surface at potentials above 4.2 V vs Li/Li⁺, leading to capacity fade and impedance growth. The fluorine atoms in DFDEC increase its oxidative stability, making it more resilient at higher potentials. researchgate.net

Furthermore, DFDEC can participate in the formation of a stable and effective cathode-electrolyte interphase (CEI). It is proposed that DFDEC can be electrochemically reduced at the anode surface, contributing to a robust solid-electrolyte interphase (SEI). researchgate.net This SEI can suppress the continuous decomposition of the electrolyte, preserving the integrity of the electrode surfaces and leading to improved cycling stability, particularly in high-voltage systems such as those using LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathodes. researchgate.net

Current Density Tolerance and Power Performance in DFDEC-Enhanced Electrolytes

The rate capability, or the ability of a battery to deliver capacity at high charge and discharge rates, is critically dependent on the electrolyte's properties. An electrolyte containing DFDEC, PC, and FEMC has been shown to enable good rate performance in a graphite (B72142)||NCM811 full cell, even at sub-zero temperatures. researchgate.net

The cell's ability to maintain a significant portion of its capacity at higher C-rates (a measure of discharge current relative to the battery's capacity) indicates efficient ion transport across the electrode-electrolyte interfaces and within the electrolyte itself. The performance of the DFDEC-based electrolyte system demonstrates its capability to support high-power applications, maintaining stable operation across a range of current densities and temperatures. researchgate.net

| C-Rate | Discharge Capacity (mAh/g) |

|---|

This table presents data estimated from graphical representations in scientific literature and is intended for illustrative purposes. The electrolyte is 1 M LiPF₆ in PC:FEMC:DFDEC with a 3 wt% FEC additive, tested between 2.7 and 4.45 V. researchgate.net

Computational and Theoretical Investigations of 2,2 Difluoroethyl Ethyl Carbonate

Quantum Chemical Analysis of DFDEC Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior. For DFDEC, these methods can elucidate its stability, reactivity, and electrochemical characteristics.

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that helps determine the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For DFDEC, the introduction of two fluorine atoms on the ethyl group is expected to significantly influence its electronic structure. Fluorine, being a highly electronegative atom, will withdraw electron density from the rest of the molecule. This inductive effect is anticipated to lower the energy of both the HOMO and LUMO levels of DFDEC compared to its non-fluorinated counterpart, ethyl ethyl carbonate. The lowering of the HOMO energy level implies that DFDEC would be more resistant to oxidation, a desirable characteristic for electrolyte solvents in high-voltage lithium-ion batteries.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethyl Ethyl Carbonate (EEC) | -8.5 | 1.2 | 9.7 |

| 2-Fluoroethyl Ethyl Carbonate (FEC) | -8.8 | 0.9 | 9.7 |

| 2,2-Difluoroethyl Ethyl Carbonate (DFDEC) | -9.2 | 0.6 | 9.8 |

Note: The values in the table are hypothetical and for illustrative purposes to show the expected trend based on the effects of fluorination.

The oxidative stability of an electrolyte solvent is a crucial factor in the performance of high-voltage lithium-ion batteries. Quantum chemical calculations can be employed to predict the theoretical oxidation potentials of molecules. The oxidation potential is related to the energy required to remove an electron from the molecule, which corresponds to the energy of the HOMO. A lower HOMO energy level generally correlates with a higher oxidation potential, indicating greater stability against oxidation.

Computational studies on similar fluorinated carbonates, such as fluoroethylene carbonate (FEC), have shown that fluorination enhances oxidative stability. It is therefore predicted that DFDEC will exhibit a higher oxidation potential compared to non-fluorinated and mono-fluorinated analogs. This enhanced stability can be attributed to the strong electron-withdrawing nature of the two fluorine atoms, which makes it more difficult to remove an electron from the molecule.

| Compound | Calculated Oxidation Potential (V vs. Li/Li+) |

|---|---|

| Ethyl Ethyl Carbonate (EEC) | 4.2 |

| 2-Fluoroethyl Ethyl Carbonate (FEC) | 4.5 |

| This compound (DFDEC) | 4.8 |

Note: The values in the table are hypothetical and for illustrative purposes to show the expected trend based on the effects of fluorination.

Molecular Dynamics Simulations of DFDEC in Electrolyte Solutions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules in a condensed phase, such as an electrolyte solution. These simulations can reveal important information about the interactions between the solvent, the lithium ions, and the counter-anions, which are critical for understanding ion transport and the formation of the solid-electrolyte interphase (SEI).

The performance of a lithium-ion battery is heavily influenced by the solvation structure and dynamics of the lithium ions in the electrolyte. MD simulations can model the arrangement of solvent molecules around a lithium ion, forming a solvation shell. The composition and stability of this solvation shell affect the mobility of the lithium ions.

The decomposition of electrolyte components at the electrode surfaces leads to the formation of the SEI, a passivating layer that is crucial for the stability and cycle life of the battery. Understanding the decomposition pathways of DFDEC is essential for predicting the composition and properties of the resulting SEI.

Reactive MD simulations can be used to model the chemical reactions that occur during the reduction or oxidation of DFDEC at the electrode interface. For fluorinated carbonates like FEC, it has been shown that the fluorine substituent significantly alters the decomposition mechanism compared to its non-fluorinated counterpart. It is plausible that the reduction of DFDEC would involve the cleavage of the C-F bonds and the carbonate ring, leading to the formation of lithium fluoride (B91410) (LiF) and various organic and inorganic species. LiF is known to be a beneficial component of the SEI, contributing to its stability and ionic conductivity. Simulations can help identify the initial bond-breaking events and the subsequent reaction cascade that leads to the final decomposition products.

Density Functional Theory (DFT) Studies on DFDEC Interfacial Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and materials. DFT calculations are particularly useful for studying the interactions between electrolyte molecules and electrode surfaces, providing insights into the adsorption behavior and the initial steps of SEI formation.

DFT studies on fluorinated carbonates have shown that the presence of fluorine can enhance the adsorption of the solvent molecule onto the electrode surface. For DFDEC, it is expected that the molecule will interact with both anode and cathode surfaces. On the anode (typically graphite (B72142) or silicon), the interaction is likely to be dominated by the reduction of the carbonate group and the difluoroethyl moiety. DFT calculations can determine the adsorption energies and geometries of DFDEC on different electrode surfaces and identify the most favorable sites for electron transfer.

On the cathode, particularly at high voltages, the oxidative stability of DFDEC is critical. DFT can be used to model the interaction of DFDEC with the cathode surface and to calculate the energy barriers for oxidation reactions. These calculations can provide a molecular-level understanding of how the fluorine atoms in DFDEC contribute to the formation of a stable cathode-electrolyte interphase (CEI), which is essential for preventing the continuous degradation of the electrolyte at high potentials. Studies on similar systems have shown that fluorinated fragments can facilitate the formation of a more protective CEI layer.

Computational Assessment of Binding Energies Between DFDEC and Electrode Surfaces

The interaction between electrolyte molecules and the electrode surface is a critical factor influencing the formation and properties of the solid electrolyte interphase (SEI). Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the binding energies of electrolyte components with various electrode materials.

While specific binding energy values for this compound (DFDEC) on common anode and cathode surfaces are not extensively documented in publicly available literature, general trends observed for fluorinated linear carbonates can provide valuable insights. Quantum chemical calculations have shown that fluorination tends to weaken the coordination ability of carbonate molecules with lithium ions. This phenomenon is primarily attributed to the strong electron-withdrawing nature of fluorine atoms, which reduces the electron density on the carbonyl oxygen, thereby decreasing its electrostatic interaction with Li+.

This weaker binding can have significant implications for the electrochemical performance of the battery. A moderate interaction is often desirable; if the binding is too strong, it can hinder Li+ ion mobility at the interface, while excessively weak binding might not provide sufficient surface protection. Theoretical studies on a range of fluorinated carbonates suggest that the binding energy is predominantly governed by electrostatic interactions.

For context, DFT calculations for the adsorption of a single lithium atom on a graphite surface, a common anode material, have shown a relatively large binding energy, typically exceeding 1.1 eV. This strong interaction is a result of the complete transfer of the lithium valence electron to the graphite surface, leading to a strong electrostatic attraction between the resulting lithium ion and the π-electron cloud of the graphene sheet. The introduction of solvent molecules like DFDEC would modulate this interaction.

Future computational studies are needed to precisely quantify the binding energies of DFDEC and its fragments on both anode (e.g., graphite, lithium metal) and cathode (e.g., lithium cobalt oxide, NMC) surfaces to build a comprehensive understanding of its interfacial behavior.

Table 1: General Trends in Binding Energies of Fluorinated Carbonates

| Compound Family | General Effect of Fluorination on Li+ Binding Energy | Primary Interaction Force |

|---|

Electronic Structure and Stability of DFDEC-Derived Interfacial Species

The electronic structure of an electrolyte molecule, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dictates its electrochemical stability window. A lower HOMO energy indicates greater resistance to oxidation, while a higher LUMO energy suggests better resistance to reduction.

For DFDEC, quantum chemical calculations have determined its HOMO and LUMO energy levels, which are crucial for predicting its electrochemical behavior.

Table 2: Calculated Electronic Properties of this compound (DFDEC)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

|---|

The decomposition of DFDEC at the anode surface during the initial charging cycles leads to the formation of a solid electrolyte interphase (SEI). The composition and properties of this SEI are paramount for the long-term stability and performance of the battery. Studies have indicated that the decomposition of DFDEC on a graphite anode contributes to the formation of an SEI rich in carbonate species and lithium fluoride (LiF).

The formation of LiF is a key feature of many fluorinated electrolyte additives and is generally considered beneficial for the SEI. LiF is a stable, electronically insulating compound that can effectively passivate the electrode surface, preventing further electrolyte decomposition and minimizing capacity loss. The in-situ formation of LiF is particularly advantageous for creating a robust and uniform SEI layer. Theoretical studies on similar fluorinated linear carbonates have shown that those fluorinated at the α-position are prone to producing LiF upon reduction, a characteristic that DFDEC shares.

The electronic properties of the primary inorganic SEI component, LiF, are well-established. It possesses a large bandgap, rendering it an excellent electronic insulator, which is a desirable characteristic for a stable SEI. The stability of the organic carbonate species is influenced by their chemical structure and their interaction with the inorganic components of the SEI. Computational studies can further elucidate the decomposition pathways of DFDEC and the thermodynamic and kinetic stability of the resulting interfacial species, providing a more complete picture of the SEI formation process.

Degradation Mechanisms and Stability Enhancement Strategies for Dfdec Electrolytes

Identification of Electrolyte Decomposition Products and Processes

The decomposition of the electrolyte is a complex process that occurs at the surfaces of both the anode and cathode during battery cycling. This degradation leads to the formation of both gaseous and solid byproducts, which can impact battery performance, including capacity fade and impedance growth.

The electrochemical reduction and oxidation of carbonate electrolytes on the electrode surfaces are known to generate various gaseous products. For common non-fluorinated carbonates like ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), the primary gaseous species evolved include carbon dioxide (CO₂), carbon monoxide (CO), and small hydrocarbons such as ethylene (C₂H₄) and ethane (B1197151) (C₂H₆). researchgate.netresearchgate.net These gases can arise from the ring-opening reactions of cyclic carbonates or the fragmentation of linear carbonates.

While specific studies exhaustively detailing the gaseous products from DFDEC are limited, its decomposition can be inferred from its molecular structure. The degradation of DFDEC is expected to produce CO₂ from the carbonate group. Furthermore, the cleavage of the C-O and C-C bonds in the difluoroethyl group could lead to the formation of various fluorinated hydrocarbon gases. The presence of fluorine atoms would likely influence the reaction pathways, potentially altering the composition and volume of the gas generated compared to non-fluorinated analogues.

Table 1: Common and Expected Gaseous Products from Carbonate Electrolyte Degradation

| Gas | Typical Source Compound | Likely Formation from DFDEC? | Formation Mechanism |

| Carbon Dioxide (CO₂) | Ethylene Carbonate, Diethyl Carbonate | Yes | Electrochemical reduction/oxidation of the carbonate functional group. researchgate.net |

| Ethylene (C₂H₄) | Ethylene Carbonate | No (unless EC is also present) | Two-electron reduction and ring-opening of EC. researchgate.net |

| Carbon Monoxide (CO) | Ethylene Carbonate, Vinylene Carbonate | Possible | Intermediate product from single-electron reduction pathways. researchgate.net |

| Fluoro-hydrocarbons | DFDEC | Yes | Fragmentation of the 2,2-difluoroethyl group during electrochemical decomposition. |

The primary solid residues from electrolyte decomposition form a passivation layer on the anode surface known as the Solid Electrolyte Interphase (SEI). A stable SEI is critical as it is ionically conductive but electronically insulating, preventing further electrolyte decomposition while allowing Li-ion transport. shu.edu.cn

For conventional carbonate electrolytes, the SEI is a complex mixture of organic and inorganic compounds. uni-bayreuth.de Key inorganic components include lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF), especially when fluorinated species are present. osti.gov The organic components are typically lithium alkyl carbonates, polycarbonates, and other polymeric species derived from the solvent molecules. researchgate.netpsu.eduresearchgate.net

Given its fluorinated nature, the decomposition of DFDEC is expected to contribute significantly to the formation of LiF within the SEI. LiF is highly desirable in the SEI as it is a stable, wide-bandgap insulator that can enhance the mechanical and electrochemical stability of the passivation layer. The remainder of the DFDEC-derived SEI would likely consist of lithium ethyl carbonate fragments and oligomers containing difluoro-ether linkages. The specific composition and morphology of this SEI would dictate its effectiveness in passivating the anode.

Table 2: Typical and Expected Components of the Solid Electrolyte Interphase (SEI)

| SEI Component | Origin | Function | Expected from DFDEC? |

| Lithium Carbonate (Li₂CO₃) | Reduction of carbonate solvents (e.g., EC). uni-bayreuth.de | Inorganic component, provides some passivation. | Yes |

| Lithium Fluoride (LiF) | Reduction of fluorinated solvents or additives (e.g., FEC, LiPF₆ salt). osti.gov | Highly stable, enhances mechanical properties and passivation. | Yes |

| Lithium Alkyl Carbonates (ROCO₂Li) | Single-electron reduction of carbonate solvents. researchgate.net | Primary organic component of the initial SEI. | Yes |

| Polymeric Species | Polymerization of electrolyte fragments (e.g., from VC or EC). psu.edu | Provides flexibility and coverage to the SEI. | Yes |

Exploration of Additive Effects on DFDEC Electrolyte Stability

Additives like FEC and VC are known to be electrochemically reduced at a higher potential than the main solvent components. researchgate.netosti.gov This preferential reduction allows them to form an initial, stable SEI layer that passivates the electrode surface before significant solvent decomposition can occur. osti.gov

The most common lithium salt, lithium hexafluorophosphate (B91526) (LiPF₆), is known to be thermally and chemically unstable. It can decompose, especially in the presence of trace amounts of water or at elevated temperatures, through the following equilibrium:

LiPF₆ ⇌ LiF + PF₅

The resulting phosphorus pentafluoride (PF₅) is a strong Lewis acid that can aggressively attack the carbonate solvent molecules. researchgate.netpsu.eduosti.gov In the presence of protic impurities (like water), PF₅ can further react to form hydrofluoric acid (HF) and phosphorus oxyfluoride (POF₃). osti.govmdpi.com

These reactive species, particularly PF₅ and HF, can catalyze the decomposition of the carbonate solvents, including DFDEC. researchgate.netresearchgate.net The ether linkage and C-F bonds in DFDEC could be susceptible to attack, leading to accelerated degradation of the electrolyte and compromising the integrity of the SEI. Therefore, controlling the decomposition of LiPF₆, for instance by using acid scavengers or ensuring ultra-low water content, is critical to maintaining the stability of a DFDEC-based electrolyte.

Advanced Analytical Techniques for Investigating DFDEC Degradation

A suite of advanced analytical techniques is required to fully characterize the complex degradation products of electrolytes. These methods allow for the identification and quantification of gaseous, liquid, and solid species, providing a comprehensive understanding of the degradation mechanisms.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is the primary technique for separating and identifying gaseous decomposition products. researchgate.netosti.gov It can quantify the evolution of gases like CO₂, CO, and various hydrocarbons.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique essential for analyzing the chemical composition of the SEI on electrode surfaces. osti.gov It can identify the elemental and chemical states of species like LiF, Li₂CO₃, and organic carbonate fragments.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups in the liquid electrolyte and on the electrode surfaces. researchgate.netpsu.edu It can track the consumption of the solvent and the formation of soluble and insoluble decomposition products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the structure of soluble degradation products in the liquid electrolyte. researchgate.net

Differential Voltage Analysis (DVA): This electrochemical technique analyzes the derivative of the voltage curve (dV/dQ) to identify specific electrochemical processes, including electrolyte reduction and SEI formation, and track their evolution during cycling. uni-bayreuth.deresearchgate.net

Atomic Force Microscopy (AFM): AFM is used to study the surface morphology and mechanical properties of the SEI layer at the nanoscale, providing insights into its uniformity and stability. researchgate.net

Table 3: Analytical Techniques for DFDEC Degradation Studies

| Technique | Information Provided | Application to DFDEC Degradation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of gaseous products. researchgate.net | Analyzing for CO₂ and potential fluorinated hydrocarbon gases. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical composition of the SEI. osti.gov | Characterizing the LiF and organic components of the SEI derived from DFDEC. |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of functional groups in liquid and solid phases. psu.edu | Monitoring the disappearance of DFDEC and the appearance of new carbonate and ether species. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of soluble degradation products. researchgate.net | Identifying the specific chemical structures of soluble oligomers formed from DFDEC. |

| Differential Voltage Analysis (DVA) | Identification of electrochemical reaction potentials. uni-bayreuth.de | Pinpointing the voltage at which DFDEC and any additives decompose. |

Spectroscopic Methods for Post-Mortem Analysis of DFDEC Electrolytes (e.g., Raman, XPS, FTIR)

Post-mortem analysis of electrolytes and electrode surfaces is crucial for understanding the degradation pathways of 2,2-Difluoroethyl ethyl carbonate (DFDEC) and its contribution to the formation of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). Spectroscopic techniques are powerful tools for identifying the chemical composition of these degradation products.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of molecules, providing insights into the electrolyte's composition and the solvation structure of lithium ions. In the context of DFDEC-containing electrolytes, post-mortem Raman analysis can be applied to the electrolyte extracted from a cycled cell. This analysis helps in identifying changes in the molecular structure of the solvent and the formation of new species resulting from decomposition. For instance, specific Raman bands can distinguish between "free" solvent molecules and those coordinated with Li⁺ ions. The decomposition of DFDEC and other electrolyte components can be tracked by the appearance of new peaks corresponding to species like lithium carbonate, lithium fluoride, and various organic oligomers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique indispensable for analyzing the chemical composition of the SEI and CEI layers formed on the electrodes. researchgate.net By analyzing the binding energies of core-level electrons, XPS can identify the specific chemical states of elements within the top few nanometers of the electrode surface. researchgate.net After cycling, electrodes are carefully harvested from the cell in an inert atmosphere and analyzed.

In electrolytes containing fluorinated carbonates analogous to DFDEC, such as fluoroethylene carbonate (FEC), XPS analysis has been fundamental in elucidating the composition of the protective interphase. nih.gov Studies on these related compounds show that the SEI is typically composed of a mixture of inorganic and organic species. The decomposition of fluorinated additives preferentially forms a stable, LiF-rich SEI. plos.org This LiF is known to be an effective electronic insulator and a good Li⁺ conductor, which helps to prevent further electrolyte reduction and ensures uniform lithium deposition.

Key components identified in the SEI layer from fluorinated carbonate electrolytes include:

Lithium Fluoride (LiF): A primary and highly desirable decomposition product of fluorinated carbonates. plos.org

Lithium Carbonate (Li₂CO₃): A common component of SEI layers, resulting from the reduction of carbonate solvents. researchgate.net

Polycarbonates and Alkylcarbonates (ROCO₂Li): Organic species formed from the partial reduction of the carbonate molecule. escholarship.org

Lithium Oxides (Li₂O): Can also be present due to the reduction of carbonate species. researchgate.net

Salt Decomposition Products: Species like LiₓPFᵧ and LiₓPOᵧFz can be found if LiPF₆ is the salt used. escholarship.org

The presence of DFDEC is expected to lead to a robust SEI with a significant proportion of LiF, contributing to enhanced battery stability.

Table 1: Expected SEI Components from DFDEC Electrolyte Degradation Identified by XPS

| Component | Chemical Formula | Expected XPS Peak(s) | Role in SEI |

| Lithium Fluoride | LiF | F 1s, Li 1s | Enhances ionic conductivity, electronically insulating plos.org |

| Lithium Carbonate | Li₂CO₃ | C 1s, O 1s, Li 1s | Common SEI component, ionic conductor researchgate.net |

| Lithium Alkyl Carbonates | ROCO₂Li | C 1s, O 1s, Li 1s | Organic component, influences SEI flexibility escholarship.org |

| Polymeric Species | (-(CF₂-CH₂)-O-CO-O-)n | C 1s, F 1s, O 1s | Forms a stable polymeric matrix |

| Salt Decomposition Products | LiₓPFᵧ / LiₓPOᵧFz | P 2p, F 1s, Li 1s | Inorganic products from LiPF₆ decomposition escholarship.org |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is another vibrational spectroscopy technique used to identify functional groups of organic and inorganic decomposition products. researchgate.net It can be used in attenuated total reflectance (ATR) mode to analyze the electrode surfaces or in transmission mode for the bulk electrolyte. Post-mortem FTIR analysis of electrodes cycled with DFDEC can reveal the presence of decomposition products by their characteristic absorption bands.

Studies on similar carbonate-based electrolytes have used FTIR to identify key degradation species. researchgate.netazom.com For example, the C=O stretching vibration region is particularly informative for distinguishing between the original carbonate solvent and its reduction products like lithium alkyl carbonates and polycarbonates. chemrxiv.org The formation of species such as diethyl 2,5-dioxahexane dicarboxylate (DEDOHC), an oligomer formed from ethylene carbonate decomposition, has been identified using FTIR. researchgate.net Analogous difluorinated oligomers and polymeric species are anticipated from the degradation of DFDEC. The presence of inorganic species like Li₂CO₃ can also be confirmed by its characteristic IR absorption bands. nih.gov

Electron Microscopy for Structural Analysis of Interfacial Layers Formed by DFDEC (e.g., SEM)

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a critical tool for the morphological and structural analysis of the interfacial layers formed on electrode surfaces. By scanning the surface with a focused beam of electrons, SEM provides high-resolution images of the surface topography. In post-mortem analysis of batteries cycled with DFDEC, SEM is used to visualize the SEI on the anode and the CEI on the cathode.

The primary goal of using an additive like DFDEC is to form a more stable and uniform SEI compared to standard electrolytes. researchgate.net SEM images allow for a direct comparison of the electrode surfaces. Electrodes cycled in baseline electrolytes often show thick, porous, and cracked SEI layers after repeated cycling, which is indicative of continuous electrolyte decomposition and unstable SEI growth.

In contrast, the use of fluorinated additives like DFDEC is expected to result in an SEI that is thinner, denser, and more uniform across the electrode surface. This improved morphology, which can be clearly observed in SEM micrographs, is directly linked to better electrochemical performance, including higher coulombic efficiency and longer cycle life. SEM analysis can also reveal the effectiveness of the SEI in suppressing lithium dendrite growth on the anode, a key failure mechanism in lithium metal batteries. A smooth, dendrite-free lithium deposition morphology is a hallmark of a well-functioning SEI.

Table 2: Morphological Features of Interfacial Layers Analyzed by SEM

| Feature | Description | Implication for Performance |

| Thickness | The depth of the SEI/CEI layer on the electrode. | A thin, stable layer is desirable to minimize impedance and consumption of active lithium. |

| Uniformity | The consistency of the layer's thickness and coverage across the electrode surface. | A uniform layer ensures even current distribution and prevents localized, accelerated degradation. |

| Density & Porosity | The compactness of the SEI layer. | A dense, non-porous layer is more effective at blocking electrolyte molecules and preventing further decomposition. |

| Morphology | The surface texture (e.g., smooth, nodular, cracked). | A smooth, crack-free morphology indicates a mechanically stable and flexible SEI that can accommodate electrode volume changes. |

| Dendrite Formation | The growth of needle-like lithium structures on the anode. | A well-formed SEI from DFDEC should suppress or eliminate dendrite growth, enhancing safety and cyclability. |

Comparative Academic Studies and Structure Property Relationships of Fluorinated Carbonate Electrolytes

Direct Comparisons of 2,2-Difluoroethyl Ethyl Carbonate with Other Fluorinated Carbonates

The performance of this compound (DFDEC) as an electrolyte component is best understood through direct comparison with other fluorinated analogues, which differ in the degree and location of fluorine substitution. These comparisons highlight the nuanced effects of molecular structure on battery performance.

Distinction from Monofluoroethyl Carbonates (e.g., F1EMC) in Electrochemical Performance

The introduction of a single fluorine atom, as seen in monofluoroethyl carbonates like fluoroethyl methyl carbonate (FEMC), marks a significant step up from non-fluorinated counterparts. However, increasing the fluorine content to two atoms, as in DFDEC, offers further enhancements.

Theoretical and experimental studies have explored electrolytes combining difluoroethylene carbonate (DFEC) with FEMC. researchgate.net While direct comparisons focusing solely on DFDEC versus a monofluoro-analogue are specific, the general principles derived from broader studies on fluorinated carbonates suggest that the higher fluorine content in DFDEC leads to a higher oxidation potential. researchgate.netresearchgate.net This increased stability against oxidation is crucial for compatibility with high-voltage cathode materials. The additional fluorine atom in DFDEC helps to lower the highest occupied molecular orbital (HOMO) energy level of the solvent molecule, making it more resistant to losing an electron (oxidation) at the cathode surface.

Contrasting DFDEC with Trifluoroethyl Carbonates (e.g., F3EMC, TFEC) Regarding Stability and Functionality

Trifluoroethyl carbonates, such as trifluoroethyl methyl carbonate (F3EMC) and bis(2,2,2-trifluoroethyl) carbonate (TFEC), represent a higher degree of fluorination. rsc.org TFEC, in particular, has been investigated as a flame-retarding co-solvent. rsc.orgresearchgate.net

While the increased fluorine content in TFEC enhances thermal stability and non-flammability, it can come at the cost of electrochemical performance under certain conditions. rsc.orgresearchgate.net High concentrations of TFEC (beyond 90 vol%) in an electrolyte can lead to increased cell resistance and rapid capacity fading. rsc.org This is attributed to TFEC's lower Li⁺-solvating ability, which can lead to the formation of a thinner, distinct solid electrolyte interphase (SEI) and lithium trapping in graphite (B72142) anodes. rsc.org In contrast, the difluoro-substitution in DFDEC aims to strike a balance, enhancing stability without as significantly compromising the lithium salt's solubility and the electrolyte's ionic conductivity. The -CHF2 group in DFDEC provides a different electronic environment compared to the -CF3 group in TFEC, which influences the molecule's interaction with lithium ions and its decomposition pathways.

Comparison of DFDEC with Cyclic Fluorinated Carbonates (e.g., FEC) in Interfacial Layer Formation

Fluoroethylene carbonate (FEC), a cyclic carbonate, is a widely used electrolyte additive renowned for its ability to form a stable and effective solid electrolyte interphase (SEI) on electrode surfaces, particularly on silicon-based anodes. acs.orgnih.govmdpi.com The SEI derived from FEC is rich in lithium fluoride (B91410) (LiF), which is believed to be a key component for creating a mechanically robust and ionically conductive passivation layer. nih.govresearchgate.net This layer protects the electrode from continuous electrolyte decomposition, thereby improving cycling stability and Coulombic efficiency. acs.orgfrontiersin.org

Linear fluorinated carbonates like DFDEC also participate in SEI formation. Quantum chemical calculations suggest that linear carbonates fluorinated at the α-position can readily produce LiF upon reduction, which is beneficial for building a good SEI. researchgate.netnih.gov While FEC is known for creating a more flexible SEI, combinations of FEC with other fluorinated carbonates, including difluorinated versions, have been explored to further enhance electrode cyclability. researchgate.net The decomposition of both cyclic and linear fluorinated carbonates contributes to a complex, multi-component SEI. The presence of DFDEC can modify the chemical composition and morphology of this layer, potentially creating a synergistic effect when used with FEC to passivate both the anode and cathode. researchgate.net

Table 1: Comparative Properties of Fluorinated Carbonates

| Compound | Abbreviation | Type | Key Feature in Performance | Primary Role |

|---|---|---|---|---|

| This compound | DFDEC | Linear Difluoro- | Offers a balance between enhanced oxidative stability and maintaining adequate ionic conductivity. | Co-solvent |

| Fluoroethyl methyl carbonate | F1EMC / FEMC | Linear Monofluoro- | Provides improved stability over non-fluorinated carbonates. | Co-solvent |

| bis(2,2,2-trifluoroethyl) carbonate | TFEC | Linear Trifluoro- | High thermal stability and non-flammability, but can increase cell resistance at high concentrations. rsc.org | Flame-retardant Co-solvent |

| Fluoroethylene carbonate | FEC | Cyclic Monofluoro- | Excellent SEI former, creating a stable, LiF-rich layer, especially on Si anodes. nih.govmdpi.com | Additive |

Impact of Fluorination Degree and Position on Carbonate Electrolyte Performance

The strategic placement and number of fluorine atoms on a carbonate solvent are critical design parameters that dictate its ultimate performance within a lithium-ion battery.

Systematic Investigation of the –CHF2 Group Contribution Versus –CF3 Group in Electrolytes

The difference between a difluoromethyl (–CHF2) group and a trifluoromethyl (–CF3) group is significant in determining an electrolyte solvent's properties. Theoretical studies analyzing the impact of fluorination on molecular orbitals provide insight into these differences. researchgate.netnih.gov

Electrochemical Stability: The highly electronegative fluorine atoms withdraw electron density from the rest of the molecule, lowering the energy of the frontier molecular orbitals. A –CF3 group, with three fluorine atoms, has a stronger electron-withdrawing effect than a –CHF2 group. This generally leads to a lower HOMO energy level for –CF3 substituted carbonates, resulting in higher oxidation stability. researchgate.net

Solvation Ability: Fluorination tends to weaken the coordination ability of carbonate solvents with lithium ions (Li⁺). researchgate.netresearchgate.net This is because the electron-withdrawing effect reduces the negative charge density on the carbonyl oxygen, which is the primary site for Li⁺ coordination. The stronger effect of the –CF3 group means that trifluorinated carbonates like TFEC have a weaker Li⁺ solvation ability compared to difluorinated ones like DFDEC. rsc.org While this can be beneficial for faster Li⁺ desolvation kinetics, it can also lead to lower salt dissociation and reduced ionic conductivity.

Optimization Principles for Fluorination Extent in Carbonate-Based Electrolytes for Enhanced Lithium-Ion Battery Characteristics

Research increasingly shows that simply maximizing the degree of fluorination is not the optimal strategy for designing electrolytes. researchgate.net Instead, a finely tuned approach is necessary.

Balancing Stability and Conductivity: Higher degrees of fluorination significantly widen the electrochemical stability window, which is essential for high-voltage applications. nih.gov However, this often comes with the trade-off of increased viscosity and reduced Li⁺ solvation, which can lower the electrolyte's ionic conductivity. researchgate.net The optimal degree of fluorination, therefore, represents a compromise between achieving sufficient voltage stability and maintaining high ionic transport rates.

The Importance of Fluorine Position: The location of the fluorine atom is as crucial as the number of substitutions. researchgate.netnih.gov Theoretical calculations have shown that fluorination at the α-carbon (the carbon adjacent to the oxygen atom) is particularly effective at improving oxidative stability. nih.gov Furthermore, this position can facilitate the in-situ formation of LiF during reductive decomposition at the anode, contributing to a robust SEI. nih.gov The performance can vary even between different positions on the same carbonate structure, as seen in studies on fluorinated propylene (B89431) carbonate. nih.gov

Synergistic Effects in Mixed Systems: An optimized electrolyte often involves a blend of different components. Using a moderately fluorinated solvent like DFDEC as a co-solvent with a highly effective SEI-forming additive like FEC can create a system that leverages the benefits of both. researchgate.net The co-solvent provides bulk properties like stability and flame retardancy, while the additive focuses on creating a stable electrode-electrolyte interface.

Table 2: Impact of Fluorination on Electrolyte Characteristics

| Fluorination Parameter | Effect on Property | Optimization Principle |

|---|---|---|

| Degree of Fluorination (e.g., Mono- vs. Di- vs. Tri-) | Increasing fluorination generally increases oxidative stability and non-flammability but can decrease salt solubility and ionic conductivity. researchgate.netrsc.org | Balance stability gains against potential losses in ionic transport. A moderate degree of fluorination is often optimal. |

| Position of Fluorine (e.g., α-carbon vs. other positions) | Fluorination at the α-position is highly effective for raising oxidation potential and can promote LiF formation in the SEI. nih.gov | Prioritize substitution at positions that most effectively lower HOMO energy and provide favorable decomposition pathways. |

| Molecular Group (e.g., –CHF2 vs. –CF3) | The –CF3 group has a stronger electron-withdrawing effect, leading to higher stability but weaker Li⁺ solvation compared to the –CHF2 group. researchgate.netrsc.org | Select the functional group based on the desired balance between electrochemical stability and Li⁺ transport kinetics. |

Comparative Analysis of DFDEC with Other Fluorinated Solvent Classes

The performance of this compound (DFDEC) as an electrolyte solvent is best understood through a comparative lens, juxtaposing its properties and behavior against other classes of fluorinated solvents. This analysis focuses on its differentiation from fluorinated ethers and its contrast with fluorinated esters, particularly in the context of solvation, interfacial behavior, and performance in high-voltage lithium-ion batteries.

Differentiation from Fluorinated Ethers (e.g., FEME, FDEE) in Solvation and Interfacial Behavior

Fluorinated ethers, such as 2,2-difluoroethyl methyl ether (FEME) and 1,1,2,2-tetrafluoroethyl-2',2',2'-trifluoroethyl ether (FDEE), have been investigated as electrolyte components due to their potential for high anodic stability. However, their solvation and interfacial characteristics differ significantly from those of DFDEC.

The solvation of lithium ions (Li⁺) is a critical factor influencing electrolyte properties like ionic conductivity and the nature of the solid electrolyte interphase (SEI) formed on the anode. Computational studies have revealed that fluorinated ethers like FEME exhibit weak solvating power for Li⁺. nih.govmdpi.comarxiv.org This is attributed to the electron-withdrawing fluorine atoms reducing the electron density on the ether oxygen, thereby weakening its ability to coordinate with Li⁺. Consequently, in electrolytes containing FEME, Li⁺ tends to be preferentially solvated by anions, leading to the formation of large ion aggregates. nih.govmdpi.comarxiv.org This anion-rich solvation shell can influence the composition and properties of the SEI.

The interfacial behavior of these solvent classes also shows marked differences. The SEI formed in the presence of fluorinated ethers is influenced by the decomposition of both the solvent and the anions in the anion-rich solvation shell. The composition of the SEI can vary significantly depending on the specific fluorinated ether used. For example, studies on fluorinated diethoxyethane (DEE) analogues have shown that the degree of fluorination impacts the stability against both the anode and cathode. nih.gov

The SEI formed with DFDEC-containing electrolytes is reported to be stable and effective in passivating the electrode surface, contributing to improved cycling stability, especially at high voltages. researchgate.net The decomposition products of DFDEC are believed to form a stable SEI that inhibits detrimental side reactions. researchgate.net This contrasts with some fluorinated ethers which, despite their high oxidative stability, may not form as effective a passivating layer, leading to continuous electrolyte decomposition.

| Property | DFDEC | FEME | FDEE |

| Li⁺ Solvating Power | Moderate, via carbonyl oxygen | Weak | Weak |

| Dominant Solvation Structure | Solvent-separated ion pairs (SSIP) or mixed aggregates depending on co-solvent | Anion-rich aggregates (AGGs) | Anion-rich aggregates (AGGs) |

| Interfacial Film Formation | Forms a stable, passivating SEI | SEI composition is highly dependent on anion decomposition | SEI composition is highly dependent on anion decomposition |

Interactive Data Table:

Please note that the data in this table is compiled from various sources and direct comparative experimental values under identical conditions are limited.

Contrasting DFDEC with Fluorinated Esters (e.g., DFEA, TFEA) in High-Voltage Electrolyte Systems

Fluorinated esters, such as 2,2-difluoroethyl acetate (B1210297) (DFEA) and 2,2,2-trifluoroethyl acetate (TFEA), represent another class of co-solvents explored for high-voltage lithium-ion batteries. While they share the presence of fluorine atoms with DFDEC, their ester functionality leads to different electrochemical behavior.

In contrast, DFDEC has been reported to form highly stable electrolyte solutions, even when used in batteries with high operating potentials (e.g., 4.5V or more relative to Li/Li⁺). nih.govgoogle.com This stability is a crucial attribute for enabling long-term cycling of high-voltage cathode materials. researchgate.net The use of DFDEC as an additive has been shown to effectively passivate the cathode surface with a stable SEI, which inhibits detrimental metal dissolution and structural degradation of the cathode at high voltages. researchgate.net

In high-voltage systems, the ability of the electrolyte to form a protective film on the cathode is paramount. While fluorinated solvents, in general, can form a protective film on the cathode surface, the quality and effectiveness of this film vary. nih.gov For instance, while DFEA can contribute to a protective film, its inherent instability can lead to continuous side reactions and consumption of the electrolyte. nih.gov Conversely, the stable SEI formed by DFDEC contributes to sustained high performance. researchgate.net

| Property | DFDEC | DFEA | TFEA |

| Chemical Stability | High | Poor | Data not readily available |

| Electrochemical Stability (Oxidative) | High | Moderate to High | High |

| Performance in High-Voltage Cells | Enhances cycling stability through effective cathode passivation | Can lead to performance degradation due to instability | Limited data available |

| Primary Advantage | High stability and formation of a robust CEI | Can contribute to a protective cathode film | High oxidative stability |

| Primary Disadvantage | Potentially lower Li⁺ solvating power than non-fluorinated carbonates | Chemical instability | Limited solubility of lithium salts |

Interactive Data Table:

Please note that the data in this table is compiled from various sources and direct comparative experimental values under identical conditions are limited.

Future Directions and Emerging Research Avenues for 2,2 Difluoroethyl Ethyl Carbonate

Development of Next-Generation Electrolyte Formulations Incorporating DFDEC

The primary trajectory for DFDEC research lies in its incorporation into advanced electrolyte formulations for high-voltage lithium-ion batteries. Future work will likely concentrate on multi-component solvent systems and novel salt combinations to unlock superior performance.

One promising avenue is the development of polyfluorinated electrolyte systems. Research has shown that combining different fluorinated carbonates can yield synergistic effects. For instance, an electrolyte containing 1,2-difluoroethylene (B154328) carbonate (DFEC) and bis(2,2,2-trifluoroethyl) carbonate (HFDEC) demonstrated superior long-term cycling stability in high-voltage cells labpartnering.org. This suggests that future formulations could explore DFDEC in combination with other fluoro-substituted carbonates to create highly stable and resilient solid-electrolyte interphases (SEI) on both the anode and cathode labpartnering.org. Such electrolytes are crucial for inhibiting the dissolution of transition metals from the cathode at high voltages, a key mechanism of battery degradation labpartnering.org. A patent has already highlighted that electrolyte solutions with at least 10% by weight of DFDEC show high stability when used with cathodes operating at high potentials (4.5V or more), leading to excellent cycling stability google.com.

Another key area is the design of dual-salt electrolytes. Studies on similar fluorinated additives like ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC) have shown that a dual-salt system can significantly improve cycle performance and capacity retention under high-voltage conditions researchgate.netelsevierpure.com. This approach leverages the different properties of two lithium salts to form robust and stable interphases on both the lithium metal anode and the high-nickel cathode researchgate.netelsevierpure.com. Future research could apply this concept to DFDEC-containing electrolytes, investigating various salt pairings to suppress parasitic reactions, prevent dendrite growth, and maintain the structural integrity of the electrodes.

Table 1: Research Focus for Next-Generation DFDEC Electrolytes

| Research Area | Objective | Key Components to Investigate with DFDEC | Desired Outcome |

|---|---|---|---|

| Polyfluorinated Systems | Enhance high-voltage stability and SEI resilience | Other fluorinated carbonates (e.g., DFEC, HFDEC, FEC) | Superior cycling stability, reduced transition metal dissolution |

| Dual-Salt Formulations | Improve compatibility with both anode and cathode | Combinations of lithium salts (e.g., LiPF6, LiFSI, LiTFSI, LiBOB) | High capacity retention, suppression of Li dendrites |

Integration of DFDEC in Beyond Lithium-Ion Battery Technologies

While lithium-ion batteries are the current standard, significant research is dedicated to "beyond-lithium" technologies that utilize more abundant elements like sodium (Na) and potassium (K). The integration of DFDEC into these systems represents a critical, albeit challenging, future research direction.

The role of fluorinated carbonate additives in sodium-ion batteries (SIBs) and potassium-ion batteries (KIBs) is complex and not always analogous to their function in LIBs. For example, fluoroethylene carbonate (FEC), a widely used additive in LIBs, has shown varied effects in KIBs. Some research indicates that FEC can decompose to form insoluble potassium fluoride (B91410) (KF) and potassium carbonate (K2CO3) on the anode surface, leading to increased interfacial resistance and rapid cell failure nsf.govresearchgate.netchemrxiv.org. This highlights that electrolyte decomposition pathways and favorable SEI components can be significantly different in KIBs compared to LIBs nsf.govchemrxiv.org.

Conversely, in SIBs, FEC has been shown to inhibit the oxidation of other solvent components and promote the formation of a cathode electrolyte interphase (CEI) enriched in sodium fluoride (NaF), which can be beneficial researchgate.net. Spectroscopic and computational studies show that Na+ cations, like Li+, prefer a solvation shell rich in cyclic and fluorinated carbonates rsc.org.

Therefore, future research on DFDEC in these systems must involve:

Fundamental Decomposition Studies: Thoroughly investigating the electrochemical reduction and oxidation of DFDEC on Na and K metal anodes and relevant cathode materials.

SEI/CEI Characterization: Analyzing the chemical composition and morphology of the interphases formed to determine if they are ionically conductive and stable.

Comparative Analysis: Benchmarking the performance of DFDEC-containing electrolytes against non-fluorinated and other fluorinated carbonate-based systems to identify its specific advantages or disadvantages.

The central challenge will be to determine if DFDEC can form a stable and effective SEI in Na-ion and K-ion systems or if it will contribute to the formation of passivating layers that impede ion transport, as seen with FEC in some KIBs nsf.govresearchgate.net.

Exploration of Novel and Sustainable Synthetic Routes for DFDEC

As the demand for advanced battery materials grows, the development of environmentally benign and cost-effective synthesis methods becomes paramount. Current synthetic routes for fluorinated carbonates often rely on processes that may not be sustainable in the long term. Future research will need to focus on greener chemical pathways for producing DFDEC.

A major research thrust in sustainable chemistry is the utilization of carbon dioxide (CO₂) as a C1 feedstock. Significant progress has been made in the direct synthesis of non-fluorinated dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), from CO₂ and the corresponding alcohol researchgate.netcardiff.ac.ukchemistryviews.org. These processes often use heterogeneous catalysts like cerium oxide (CeO₂) and must overcome thermodynamic equilibrium limitations, typically by removing the water byproduct cardiff.ac.ukchemistryviews.org.

Adapting this approach for DFDEC presents a novel research avenue. The direct synthesis could theoretically proceed via the reaction of CO₂ with 2,2-difluoroethanol (B47519). However, introducing a fluorinated alkyl group can present unique challenges researchgate.net. Key research questions to address would include:

Catalyst Development: Designing and optimizing catalysts that are effective for the activation of both CO₂ and the less nucleophilic 2,2-difluoroethanol.

Reaction Engineering: Investigating reaction conditions (temperature, pressure) and methods for efficiently removing water to drive the reaction towards the product side.

Alternative Routes: Exploring other sustainable pathways, such as the transesterification of a green carbonate (like ethylene (B1197577) carbonate, which can be made from CO₂) with 2,2-difluoroethanol, using efficient heterogeneous catalysts researchgate.net.

Success in this area would not only reduce the environmental footprint of DFDEC production but could also make it a more economically viable component for large-scale battery manufacturing.

Advanced Computational and Data-Driven Approaches for DFDEC-Based Electrolyte Design